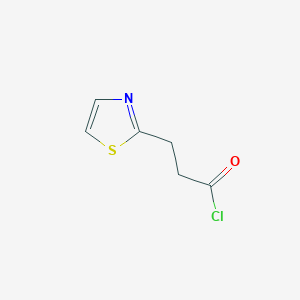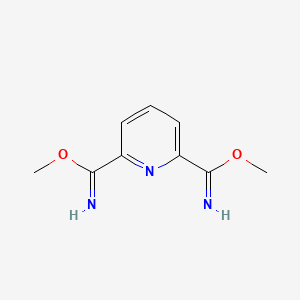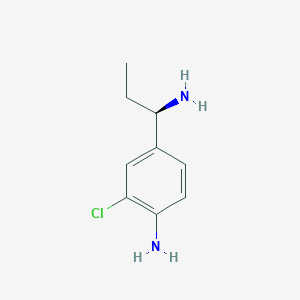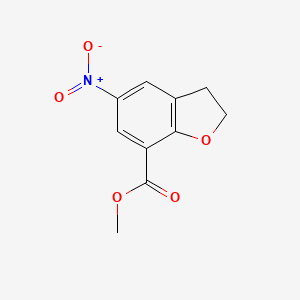
3-(Thiazol-2-yl)propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thiazol-2-yl)propanoyl chloride is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-2-yl)propanoyl chloride typically involves the reaction of thiazole derivatives with propanoyl chloride under controlled conditions. One common method involves the use of thiazole and propanoyl chloride in the presence of a base such as pyridine to facilitate the reaction. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Thiazol-2-yl)propanoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines or hydroxylamines, to form hydrazides or oximes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Anhydrous dichloromethane, tetrahydrofuran
Conditions: Anhydrous conditions, controlled temperature (0-25°C)
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Wissenschaftliche Forschungsanwendungen
3-(Thiazol-2-yl)propanoyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial, antifungal, or anticancer properties.
Materials Science: It can be used in the synthesis of polymers and advanced materials with specific properties such as conductivity or fluorescence.
Biological Studies: The compound is used in the modification of biomolecules for studying enzyme mechanisms or protein interactions.
Wirkmechanismus
The mechanism of action of 3-(Thiazol-2-yl)propanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited to modify proteins, nucleic acids, or other biomolecules, thereby affecting their function or activity. The thiazole ring may also interact with specific molecular targets, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiazole-4-carboxylic acid
- 2-Aminothiazole
- Thiazole-2-carboxamide
Uniqueness
3-(Thiazol-2-yl)propanoyl chloride is unique due to its combination of the thiazole ring and the acyl chloride functional group. This combination imparts specific reactivity and allows for versatile applications in synthetic chemistry and biological studies. Compared to other thiazole derivatives, it offers distinct advantages in terms of its ability to form covalent bonds with nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry .
Eigenschaften
Molekularformel |
C6H6ClNOS |
|---|---|
Molekulargewicht |
175.64 g/mol |
IUPAC-Name |
3-(1,3-thiazol-2-yl)propanoyl chloride |
InChI |
InChI=1S/C6H6ClNOS/c7-5(9)1-2-6-8-3-4-10-6/h3-4H,1-2H2 |
InChI-Schlüssel |
IPWZIDALWOWKDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=N1)CCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol](/img/structure/B12965388.png)

![6-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12965399.png)
![(R)-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)piperidine hydrochloride](/img/structure/B12965400.png)
![2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid](/img/structure/B12965401.png)




![3-Bromo-4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12965428.png)



